9,9-Dimethyl-9H-fluoren-2-ol

Description

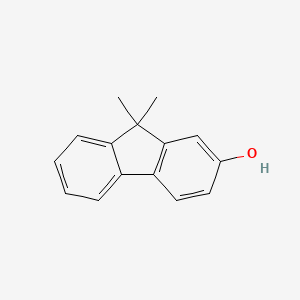

9,9-Dimethyl-9H-fluoren-2-ol (CAS: 959246-70-9) is a fluorene derivative characterized by a hydroxyl group at the C2 position and two methyl groups at the C9 position of the fluorene backbone. This substitution pattern imparts unique steric and electronic properties, making it a versatile intermediate in organic synthesis. The methyl groups enhance steric hindrance, influencing molecular conformation and crystal packing, while the hydroxyl group introduces polarity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

9,9-dimethylfluoren-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHWLBQCZZOZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-9H-fluoren-2-ol typically involves the following steps:

Starting Material: The synthesis begins with fluorene, which undergoes methylation at the 9th position to form 9,9-dimethylfluorene.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Catalysis: Utilizing catalysts to enhance the reaction rate and selectivity.

Purification: Employing techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-9H-fluoren-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form 9,9-dimethylfluorene.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation.

Major Products

Oxidation: 9,9-Dimethyl-9H-fluoren-2-one.

Reduction: 9,9-Dimethylfluorene.

Substitution: 9,9-Dimethyl-9H-fluoren-2-chloride.

Scientific Research Applications

Organic Synthesis

9,9-Dimethyl-9H-fluoren-2-ol serves as an important intermediate in the synthesis of complex organic molecules. Its hydroxyl group allows for various chemical transformations, including:

- Oxidation to form ketones or aldehydes.

- Reduction to regenerate 9,9-dimethylfluorene.

- Substitution reactions with halides or amines.

| Reaction Type | Product |

|---|---|

| Oxidation | 9,9-Dimethyl-9H-fluoren-2-one |

| Reduction | 9,9-Dimethylfluorene |

| Substitution | 9,9-Dimethyl-9H-fluoren-2-chloride |

Biological Studies

Research has indicated potential applications in studying enzyme-catalyzed reactions involving hydroxyl groups. The compound's structure can influence its interaction with biological targets, making it a candidate for further pharmacological studies.

Medicinal Chemistry

The compound is being explored for its therapeutic potential due to its unique structural properties that may affect biological activity. Preliminary studies suggest interactions with cytochrome P450 enzymes, which are crucial in drug metabolism.

Case Study: Interaction with Cytochrome P450

A study examined the inhibition of CYP1A2 and CYP3A4 enzymes by derivatives of this compound. This interaction could lead to significant implications in drug design and development.

Polymer Production

In industrial settings, this compound is utilized in the production of polymers and advanced materials due to its stability and reactivity. Its derivatives are often incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Organic Electronics

Compounds derived from fluorene structures are integral to the development of organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic properties of fluorene derivatives enable efficient charge transport and light emission.

| Application | Description |

|---|---|

| OLEDs | Used as a hole transport material due to excellent charge mobility. |

| Organic Solar Cells | Serves as a building block for efficient energy conversion materials. |

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9H-fluoren-2-ol involves its interaction with various molecular targets:

Hydroxyl Group Reactivity: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity.

Molecular Pathways: The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Findings

Electron-Donating vs. Electron-Withdrawing Groups: The hydroxyl group in this compound provides moderate electron-donating effects, whereas the nitro group in 9,9-Dimethyl-2-nitro-9H-fluorene strongly withdraws electrons, making the latter more reactive in electrophilic substitutions . The amine group in 9,9-Dimethyl-9H-fluoren-2-amine enhances electron donation, leading to superior nonlinear optical properties (βHRS = 1,250 × 10⁻³⁰ esu) compared to hydroxyl analogs .

Thermal Stability: Spirobifluorene derivatives (e.g., CzFA in ) exhibit higher glass transition temperatures (Tg > 240°C) due to rigid spiro structures, whereas this compound likely has lower thermal stability due to flexible methyl groups . 4,4'-(9-Fluorenylidene)diphenol, with two hydroxyl groups, shows enhanced thermal stability (Td₅% > 300°C) via intermolecular H-bonding .

Reactivity and Synthetic Utility :

- Brominated analogs like 7-Bromo-9,9-dimethyl-9H-fluoren-2-ol serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group in the target compound may limit such applications unless derivatized .

Optoelectronic Performance: Chromophores based on 9,9-Dimethyl-9H-fluoren-2-amine demonstrate high intrinsic hyperpolarizability (βint = 3.8 × 10⁻³⁰ esu), outperforming hydroxylated analogs in nonlinear optics due to stronger donor-acceptor interactions . Spirobifluorene-based materials (e.g., CzFA) achieve higher OLED efficiency (21.8 lm/W) compared to dimethyl-substituted fluorenes, attributed to balanced charge transport .

Biological Activity

9,9-Dimethyl-9H-fluoren-2-ol is a compound within the fluorene family, notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄O, characterized by a hydroxyl group at the second position of the fluorene structure. This configuration enhances its reactivity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reduction of fluorene derivatives or the use of specific reagents that introduce the hydroxyl group at the desired position. The following table summarizes some synthesis routes:

| Synthesis Route | Key Steps | Yield |

|---|---|---|

| Reduction of 9-bromo-9,9-dimethylfluorene | Bromine substitution followed by reduction | High |

| Hydroxylation of 9,9-dimethylfluorene | Electrophilic substitution with hydroxylating agents | Moderate |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against certain Gram-positive bacteria. However, these compounds generally show limited effectiveness against Gram-negative strains .

- Enzyme Interaction : The compound has been noted for its ability to interact with enzymes and receptors. For instance, it has shown potential as a lead compound in medicinal chemistry due to its ability to modulate enzyme activity .

- Nonlinear Optical Properties : Recent studies have explored the nonlinear optical behavior of derivatives based on 9,9-Dimethyl-9H-fluoren-2-amine, which may also extend to this compound. These properties are significant for applications in photonics and optoelectronics .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Evaluation : In a study evaluating fluorenyl-hydrazinthiazole derivatives synthesized from this compound, compounds were tested against multidrug-resistant strains. While some showed activity against Gram-positive bacteria (e.g., Staphylococcus aureus), others failed to demonstrate efficacy against resistant strains .

- Mechanism of Action : The interaction mechanism involves binding to specific molecular targets such as enzymes linked to bacterial metabolism. This interaction suggests a potential pathway for developing new antimicrobial agents based on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.